

Application Notes and Protocols for Cep164 Protein-Protein Interaction Screening

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Centrosomal protein 164 (Cep164) is a key regulatory protein localized to the distal appendages of the mother centriole. It plays a critical role in the initial stages of primary cilium formation (ciliogenesis) and is also implicated in the DNA damage response (DDR).[1][2][3] Understanding the protein-protein interaction network of Cep164 is crucial for elucidating the molecular mechanisms governing these fundamental cellular processes and for identifying potential therapeutic targets in associated diseases, such as ciliopathies and cancer.

This document provides detailed application notes and protocols for screening and validating Cep164 protein-protein interactions. It includes summaries of known interactions, step-by-step experimental procedures for common screening techniques, and visualizations of relevant signaling pathways and experimental workflows.

Known Cep164 Interaction Partners and Binding Affinities

Cep164 is a multidomain protein, including an N-terminal WW domain, three coiled-coil regions, and a C-terminal domain.[2][4] These domains mediate its interactions with various partners. The primary functions of Cep164 in ciliogenesis are orchestrated through its







interactions with Tau tubulin kinase 2 (TTBK2) and components of the vesicular transport machinery, Rabin8 and Rab8.



Interacting Partner	Cep164 Domain	Binding Affinity (Kd)	Functional Role	Screening Method
TTBK2	N-terminal WW domain	~60 μM[5]	Recruitment of TTBK2 to the mother centriole, initiating ciliogenesis.[6][7]	Yeast Two- Hybrid, Co- Immunoprecipitat ion[7][8]
Rabin8	C-terminal region	Not available	Docking of vesicles at the mother centriole. [6][9]	Yeast Two- Hybrid, Co- Immunoprecipitat ion[9][10]
Rab8	C-terminal region	Not available	Vesicular transport and membrane biogenesis for ciliogenesis.[6][9]	Co- Immunoprecipitat ion[9]
Chibby1 (Cby1)	Coiled-coil domains	Not available	Facilitates the interaction between Cep164 and Rabin8.[4]	Co- Immunoprecipitat ion[11]
Dishevelled-3 (Dvl3)	Not specified	Not available	Potential role in ciliogenesis regulation.[12]	Not specified
NPHP3	Not specified	Not available	Implicated in nephronophthisis -related ciliopathies.[4]	Not specified
NPHP4	Not specified	Not available	Implicated in nephronophthisis -related ciliopathies.[4]	Not specified





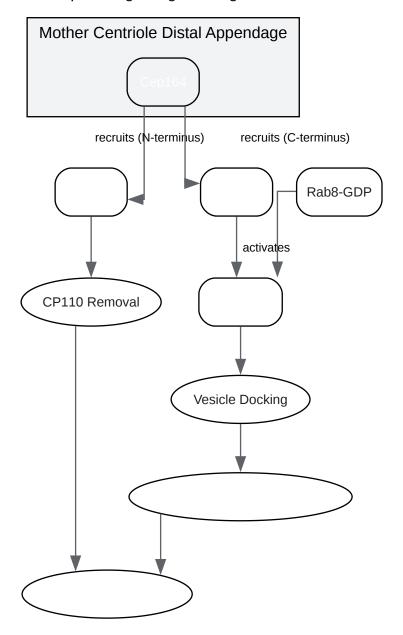


ARL13B Not specified Not available Functional network for INPP5E ciliary targeting.[4]

Signaling Pathways and Experimental Workflows Cep164-Mediated Ciliogenesis Initiation

The initiation of primary cilium formation is a tightly regulated process at the mother centriole. Cep164 acts as a scaffold, recruiting key downstream effectors. The N-terminal WW domain of Cep164 directly interacts with TTBK2, recruiting it to the distal appendages.[7][8] This recruitment is essential for the subsequent removal of the centriolar capping protein CP110, a critical step for axoneme extension.[4] Independently, the C-terminal region of Cep164 interacts with Rabin8, a guanine nucleotide exchange factor (GEF) for the small GTPase Rab8.[6][9][13] This interaction is crucial for docking Rab8-positive vesicles at the mother centriole, which provides the membrane for the growing cilium.[6][9]





Cep164 Signaling in Ciliogenesis Initiation

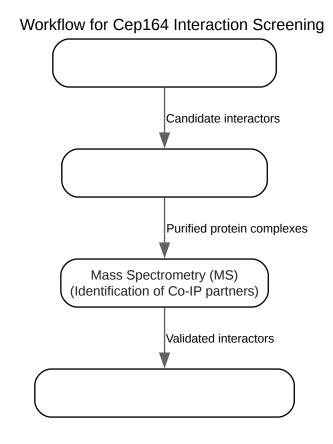
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Cep164 signaling in ciliogenesis initiation.

Experimental Workflow for Cep164 Interaction Screening

A typical workflow for identifying and validating Cep164 protein-protein interactions involves a discovery phase using a high-throughput method like Yeast Two-Hybrid (Y2H), followed by validation with co-immunoprecipitation (Co-IP) and subsequent identification of interaction partners by mass spectrometry (MS).





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Methodological & Application





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